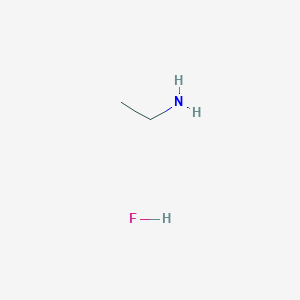
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester is an organic compound that belongs to the class of esters It is derived from 2-propenoic acid and 4-hydroxyphenyl, with a hexacosyl group attached to the ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester typically involves the esterification of 3-(4-hydroxyphenyl)-2-propenoic acid with hexacosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as an additive in cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The ester group can also undergo hydrolysis, releasing the active 3-(4-hydroxyphenyl)-2-propenoic acid, which can then interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)-2-propenoic acid methyl ester: Similar structure but with a methyl group instead of a hexacosyl group.
3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid: Contains an additional methoxy group on the phenyl ring.
p-Coumaric acid: The parent compound without the ester group.
Uniqueness
2-Propenoic acid, 3-(4-hydroxyphenyl)-, hexacosyl ester is unique due to the presence of the long hexacosyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it suitable for specific applications in drug delivery and material science.
Propriétés
Numéro CAS |
71660-26-9 |
|---|---|
Formule moléculaire |
C35H60O3 |
Poids moléculaire |
528.8 g/mol |
Nom IUPAC |
hexacosyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H60O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-32-38-35(37)31-28-33-26-29-34(36)30-27-33/h26-31,36H,2-25,32H2,1H3 |
Clé InChI |
SZCAUZSZQPVKQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


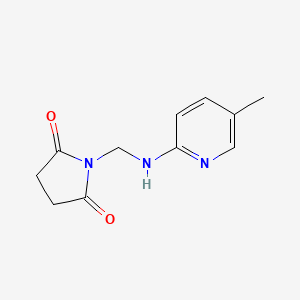
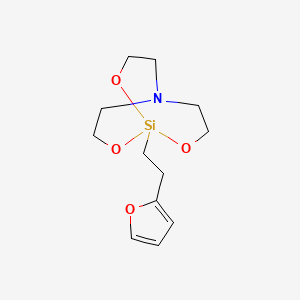
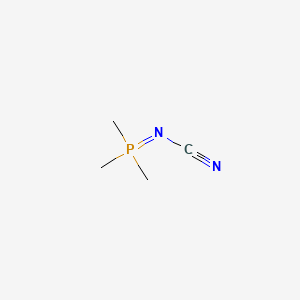
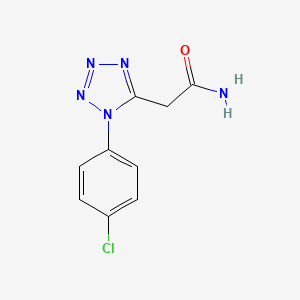


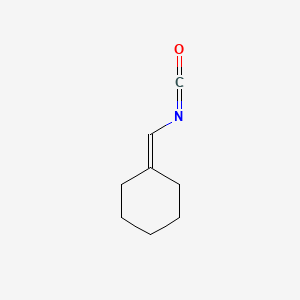

![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
